(E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione
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Overview
Description
(E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione is an organic compound that belongs to the class of isochromene derivatives. Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure features a dimethylamino group attached to a benzylidene moiety, which is conjugated to an isochromene core. This unique structure imparts specific chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1H-isochromene-1,3(4H)-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized isochromene derivatives.
Reduction: Reduced benzylidene derivatives.
Substitution: Substituted isochromene derivatives with various functional groups.
Scientific Research Applications
(E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. The isochromene core can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[4-(dimethylamino)benzylidene]-2H-chromene-2,3(4H)-dione: Similar structure but with a different core.
(4E)-4-[4-(dimethylamino)benzylidene]-1H-quinoline-1,3(4H)-dione: Contains a quinoline core instead of an isochromene core.
(4E)-4-[4-(dimethylamino)benzylidene]-1H-pyrrole-1,3(4H)-dione: Features a pyrrole core.
Uniqueness
(E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione is unique due to its specific combination of a dimethylamino group and an isochromene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]isochromene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-19(2)13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)17(20)22-18(16)21/h3-11H,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAISOHSJGIBKRC-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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